

# A Technical Guide to Ethyl 5-Nitro-Nicotinate for Research Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 5-nitro-nicotinate*

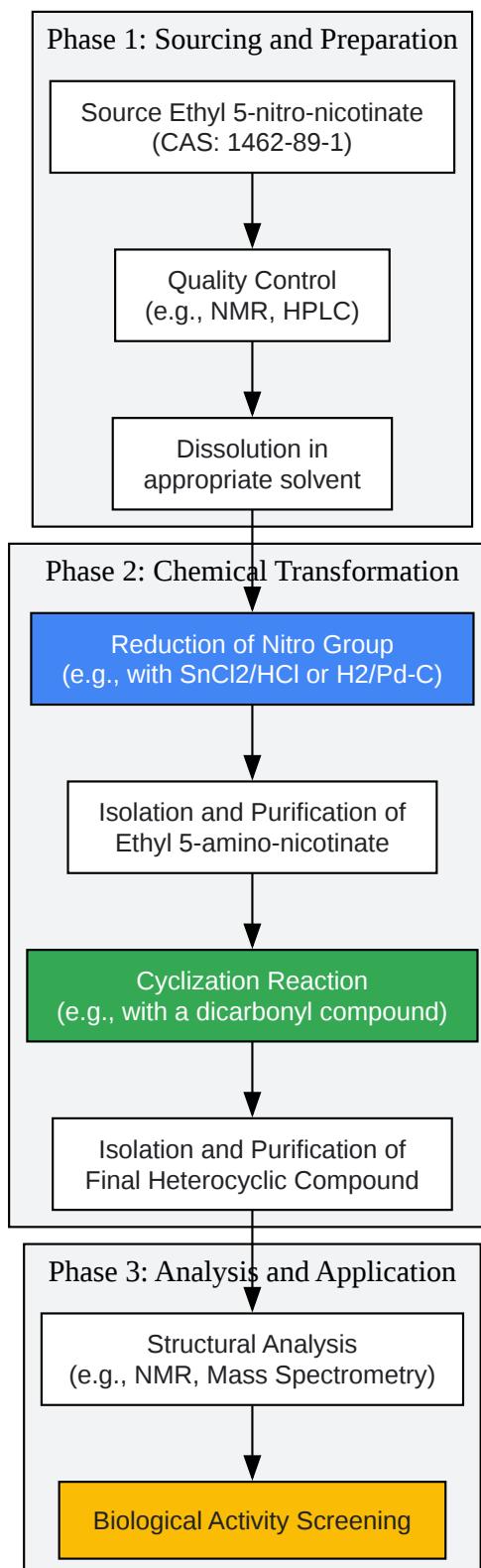
Cat. No.: B074328

[Get Quote](#)

For researchers, scientists, and drug development professionals, **Ethyl 5-nitro-nicotinate** is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a representative workflow for its application in research, particularly in the development of novel molecular entities.

## Commercial Sourcing and Physical Properties

**Ethyl 5-nitro-nicotinate** (CAS No. 1462-89-1) is readily available from a range of commercial suppliers catering to the research and development sector. The compound, with the molecular formula C8H8N2O4 and a molecular weight of approximately 196.16 g/mol, is typically offered as a solid.<sup>[1]</sup> While purity levels are consistently high, it is crucial for researchers to consult supplier-specific documentation for exact specifications. The table below summarizes key data from various suppliers.


| Supplier                                    | Purity      | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---------------------------------------------|-------------|-------------------|----------------------------|------------|
| J&W Pharmlab                                | -           | C8H8N2O4          | 196.1622                   | 1462-89-1  |
| BLD Pharm                                   | -           | -                 | -                          | 1462-89-1  |
| Kono Chem Co.,Ltd.                          | High Purity | -                 | -                          | 1462-89-1  |
| Amadis Chemical Co., Ltd.                   | -           | -                 | -                          | 1462-89-1  |
| Chemlyte Solutions                          | -           | -                 | -                          | 1462-89-1  |
| Zibo Hangyu Biotechnology                   | -           | -                 | -                          | 1462-89-1  |
| SAGECHEM LIMITED                            | High Purity | -                 | -                          | 1462-89-1  |
| Hunan Russell Chemicals Technology Co.,Ltd. | High Purity | -                 | -                          | 1462-89-1  |

## Application in Heterocyclic Synthesis: A Representative Workflow

**Ethyl 5-nitro-nicotinate** is a valuable precursor in the synthesis of more complex heterocyclic structures, which are foundational in many areas of drug discovery. The nitro group and the ethyl ester functionality on the pyridine ring offer versatile handles for a variety of chemical transformations.

A common application of such nitroaromatic compounds is in the synthesis of fused heterocyclic systems. A typical, high-level experimental workflow for a researcher utilizing **Ethyl**

**5-nitro-nicotinate** would involve a reduction of the nitro group to an amine, followed by cyclization reactions to build more complex scaffolds. This process is a cornerstone of medicinal chemistry for creating novel compounds with potential biological activity.



[Click to download full resolution via product page](#)

A representative workflow for the utilization of **Ethyl 5-nitro-nicotinate** in research.

# Key Experimental Considerations

While specific protocols will vary depending on the target molecule, the following outlines a general methodology for the reduction of the nitro group, a common initial step in the synthetic application of **Ethyl 5-nitro-nicotinate**.

General Protocol for the Reduction of **Ethyl 5-nitro-nicotinate**:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **Ethyl 5-nitro-nicotinate** in a suitable solvent, such as ethanol or ethyl acetate.
- Reagent Addition: Add a reducing agent. Common choices include:
  - Tin(II) chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid: This is a classic and effective method for the reduction of aromatic nitro groups. The reaction mixture is typically heated.
  - Catalytic Hydrogenation: Use a catalyst such as palladium on carbon ( $\text{Pd/C}$ ) under a hydrogen atmosphere. This method is often cleaner and avoids the use of heavy metal reagents.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup and Isolation:
  - For the  $\text{SnCl}_2$  method, the reaction mixture is typically basified to precipitate tin salts, which are then filtered off. The product is then extracted from the aqueous layer with an organic solvent.
  - For catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
- Purification: The resulting crude Ethyl 5-amino-nicotinate can be purified by column chromatography or recrystallization to yield the desired product, which can then be used in subsequent cyclization reactions.

This technical guide provides a foundational understanding for researchers working with **Ethyl 5-nitro-nicotinate**. For detailed experimental procedures and safety information, it is imperative to consult peer-reviewed literature and the safety data sheets (SDS) provided by the suppliers.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fishersci.com](http://fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 5-Nitro-Nicotinate for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074328#commercial-suppliers-of-ethyl-5-nitro-nicotinate-for-research>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)